molecular formula C5H7Br2N3O B3017269 4,5-Dibromo-2-(2-methoxyethyl)triazole CAS No. 2253630-15-6

4,5-Dibromo-2-(2-methoxyethyl)triazole

Cat. No. B3017269
CAS RN: 2253630-15-6
M. Wt: 284.939
InChI Key: XDNZNHJBCMCUDA-UHFFFAOYSA-N
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Description

“4,5-Dibromo-2-(2-methoxyethyl)triazole” is a chemical compound with the CAS Number: 2253630-15-6 . It has a molecular weight of 284.94 and its IUPAC name is 4,5-dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole . The compound is typically stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of this compound involves various routes and reactions with different reagents . For instance, it can react with butyllithium at low temperatures to produce high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .


Molecular Structure Analysis

The molecular formula of this compound is C5H7Br2N3O . Its InChI Code is 1S/C5H7Br2N3O/c1-11-3-2-10-8-4(6)5(7)9-10/h2-3H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 284.94 , a liquid physical form , and storage at room temperature .

Safety and Hazards

The safety data sheet for 4,5-Dibromo-2-(2-methoxyethyl)triazole suggests that it should be handled with personal protective equipment, ensuring adequate ventilation . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

4,5-dibromo-2-(2-methoxyethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br2N3O/c1-11-3-2-10-8-4(6)5(7)9-10/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNZNHJBCMCUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1N=C(C(=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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